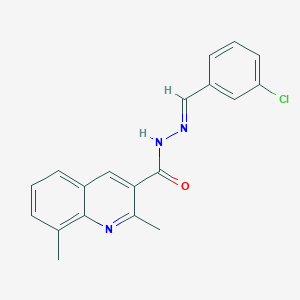![molecular formula C19H18N4OS B306787 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B306787.png)
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DQ-6 and is synthesized using a specific method that involves several steps.
Mécanisme D'action
The mechanism of action of DQ-6 is not fully understood. However, it has been proposed that it exerts its effects by scavenging free radicals and inhibiting the production of reactive oxygen species. Additionally, DQ-6 has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects
DQ-6 has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6, and reduce oxidative stress in various cell types. Additionally, DQ-6 has been shown to protect against ischemia-reperfusion injury and reduce infarct size in animal models of myocardial infarction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DQ-6 in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of various diseases. Additionally, DQ-6 has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using DQ-6 in lab experiments is its potential toxicity, which needs to be carefully evaluated.
Orientations Futures
There are several future directions for the study of DQ-6. One potential direction is the development of new therapeutic agents based on the structure of DQ-6 for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of DQ-6 and its effects on various signaling pathways. Furthermore, the potential toxicity of DQ-6 needs to be carefully evaluated to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of DQ-6 involves several steps that require the use of specific reagents and conditions. The first step involves the reaction of 2,8-dimethyl-4-quinoline thiol with 3-pyridinecarboxaldehyde in the presence of ethanol and potassium hydroxide. This reaction results in the formation of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide. The product is then purified using column chromatography to obtain pure DQ-6.
Applications De Recherche Scientifique
DQ-6 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, DQ-6 has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
Nom du produit |
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide |
|---|---|
Formule moléculaire |
C19H18N4OS |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2-(2,8-dimethylquinolin-4-yl)sulfanyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H18N4OS/c1-13-5-3-7-16-17(9-14(2)22-19(13)16)25-12-18(24)23-21-11-15-6-4-8-20-10-15/h3-11H,12H2,1-2H3,(H,23,24)/b21-11+ |
Clé InChI |
ORWLFLZRSKTOCW-SRZZPIQSSA-N |
SMILES isomérique |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)N/N=C/C3=CN=CC=C3 |
SMILES |
CC1=CC=CC2=C1N=C(C=C2SCC(=O)NN=CC3=CN=CC=C3)C |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)NN=CC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306704.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306705.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306706.png)
![N-{5-[4-(acetylamino)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306707.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)
![2-hydroxy-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B306710.png)
![2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B306711.png)
![N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306712.png)
![N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide](/img/structure/B306714.png)


![N'-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306718.png)

![2,8-dimethyl-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306726.png)